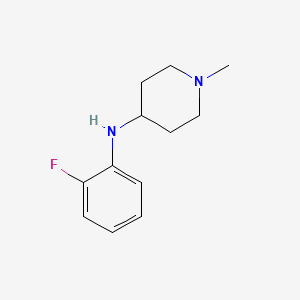

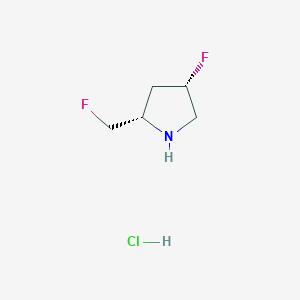

N-(2-fluorophenyl)-1-methylpiperidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-fluorophenyl)-1-methylpiperidin-4-amine, commonly known as 2-Fluorodeschloroketamine (2-FDCK), is a synthetic dissociative anesthetic drug. It belongs to the class of arylcyclohexylamines and is structurally related to ketamine. It has been used for scientific research purposes due to its potential therapeutic benefits.

科学的研究の応用

Fluorescence Enhancement through Amino Conjugation

The introduction of N-phenyl substituents in amino stilbenes, such as the structural relatives of N-(2-fluorophenyl)-1-methylpiperidin-4-amine, leads to significant fluorescence enhancement. This phenomenon, termed the "amino conjugation effect," results in compounds exhibiting high fluorescence quantum yields due to a more planar ground-state geometry and larger charge-transfer character in the fluorescent excited state, compared to their non-substituted counterparts. This effect is pivotal in designing fluorescent markers and probes for various applications in chemical and biological imaging, highlighting the impact of structural modifications on the photophysical properties of organic compounds (Yang et al., 2002).

Enhancement of Antitumor Properties

This compound derivatives have been explored for their antitumor properties, particularly through the modification of benzothiazoles. The introduction of amino acid conjugation to these compounds has shown to improve water solubility and chemical stability, leading to the generation of potent antitumor agents. These agents exhibit significant efficacy in inhibiting the growth of breast and ovarian cancer cells, demonstrating the potential of such compounds in the development of new chemotherapeutic drugs (Bradshaw et al., 2002).

Anion Exchange Polymer Electrolytes

In the field of polymer science, this compound derivatives have been utilized in synthesizing guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes. These electrolytes, synthesized via activated fluorophenyl-amine reaction, exhibit precise control over cation functionality, avoiding deleterious side reactions and enhancing the stability of phenyl rings. This development opens avenues for improved anion exchange membranes for use in fuel cells and other electrochemical devices (Kim et al., 2011).

Development of GluN2B Receptor Ligands

Research into modifying the benzylpiperidine moiety of N-methyl-d-aspartate (NMDA) receptor antagonists with fluorinated ω-phenylalkylamino groups, akin to the structure of this compound, has provided insights into the development of novel GluN2B ligands. These ligands are essential for studying the NMDA receptor's role in neurological disorders and could lead to new therapeutic agents (Thum et al., 2018).

Amine Detection and Environmental Monitoring

This compound and its analogues have been applied in developing sensors for the detection of amine vapors, which are crucial for environmental monitoring and ensuring workplace safety. The unique photophysical properties of these compounds, such as aggregation-induced emission, enable the design of sensitive and selective sensors for amine vapors, highlighting the compound's versatility in sensor technology (Gao et al., 2016).

特性

IUPAC Name |

N-(2-fluorophenyl)-1-methylpiperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c1-15-8-6-10(7-9-15)14-12-5-3-2-4-11(12)13/h2-5,10,14H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXPGTAXKWSRCAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

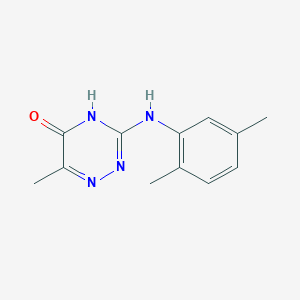

![Ethyl 2-(((4,4-dimethyl-2,6-dioxo-3,5-dioxanylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate](/img/structure/B2406417.png)

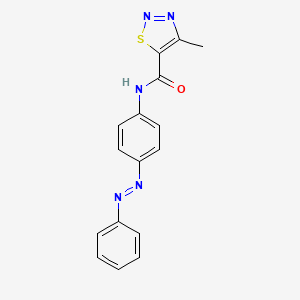

![6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2406419.png)

![4-[(4-Benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolecarbohydrazide](/img/structure/B2406425.png)

![N-[1-[2-(6-chloro-2-pyridinyl)hydrazino]-2-(1H-1,2,4-triazol-1-yl)ethylidene]-N'-phenylurea](/img/structure/B2406426.png)

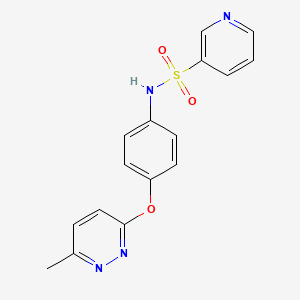

![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2406435.png)

![4-(4-bromophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2406439.png)

![3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole](/img/structure/B2406440.png)